molecular formula C13H13BrF3NO B8173876 2-Bromo-N-cyclopentyl-6-(trifluoromethyl)benzamide

2-Bromo-N-cyclopentyl-6-(trifluoromethyl)benzamide

Cat. No.: B8173876
M. Wt: 336.15 g/mol
InChI Key: WFTADLINHPWFIJ-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopentyl-6-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a bromine atom, a cyclopentyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclopentyl-6-(trifluoromethyl)benzamide typically involves multiple steps:

    Cyclopentylation: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the brominated benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the trifluoromethylated intermediate with cyclopentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopentyl-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while reduction and oxidation can lead to different functionalized derivatives.

Scientific Research Applications

2-Bromo-N-cyclopentyl-6-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclopentyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and cyclopentyl group may contribute to the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-cyclopentylbenzamide: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.

    2-Bromo-N-cyclopentyl-4-(trifluoromethyl)benzamide: The position of the trifluoromethyl group is different, potentially affecting the compound’s reactivity and interactions.

    2-Bromo-N-cyclopentyl-6-(methyl)benzamide: The trifluoromethyl group is replaced with a methyl group, which may alter the compound’s lipophilicity and biological activity.

Uniqueness

2-Bromo-N-cyclopentyl-6-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group at the 6-position, which can significantly influence its chemical and biological properties. The combination of the bromine atom, cyclopentyl group, and trifluoromethyl group makes this compound a valuable scaffold for the development of new molecules with diverse applications.

Properties

IUPAC Name

2-bromo-N-cyclopentyl-6-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO/c14-10-7-3-6-9(13(15,16)17)11(10)12(19)18-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTADLINHPWFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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